

Application Notes and Protocols for Sulfo-Cy5-Mal in Immunofluorescence Microscopy

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Compound of Interest

Compound Name: Sulfo-Cy5-Mal

Cat. No.: B15601081

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy5 Maleimide (**Sulfo-Cy5-Mal**) for the fluorescent labeling of antibodies and their subsequent application in immunofluorescence (IF) microscopy. **Sulfo-Cy5-Mal** is a water-soluble, far-red fluorescent dye that offers significant advantages for sensitive and high-resolution imaging.

Introduction to Sulfo-Cy5-Mal

Sulfo-Cy5-Mal is a thiol-reactive fluorescent probe belonging to the cyanine dye family.[1] Its maleimide group selectively reacts with free sulfhydryl groups (-SH) on cysteine residues of proteins, such as antibodies, to form a stable thioether bond.[2] The presence of sulfonate groups renders the dye highly water-soluble, which is advantageous for labeling biomolecules in aqueous environments without the need for organic co-solvents.[3][4]

The far-red emission of Sulfo-Cy5 minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio and clearer images.[3] This makes it an excellent choice for various fluorescence-based applications, including immunofluorescence microscopy, flow cytometry, and in vivo imaging.[3]

Key Advantages of Sulfo-Cy5-Mal in Immunofluorescence

- **High Water Solubility:** The sulfonate groups enhance its solubility in aqueous buffers, simplifying the labeling process of proteins and antibodies.[3]
- **Far-Red Fluorescence:** With an excitation maximum around 646 nm and an emission maximum around 662 nm, it resides in a spectral region with low cellular autofluorescence, resulting in improved sensitivity.[3]
- **High Photostability:** Sulfo-Cy5 exhibits good resistance to photobleaching, allowing for longer exposure times during image acquisition.[3]
- **Specific Conjugation:** The maleimide group provides high selectivity for thiol groups, enabling targeted labeling of cysteine residues in proteins.[2]

Quantitative Data

A summary of the key quantitative properties of Sulfo-Cy5 is presented in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{max})	~646 nm	[3]
Emission Maximum (λ_{em})	~662 nm	[3]
Molar Extinction Coefficient (ϵ)	271,000 $\text{cm}^{-1}\text{M}^{-1}$	[5]
Stokes Shift	~16 nm	[3]
Correction Factor (at 280 nm)	0.04	[5]

Experimental Protocols

Protocol 1: Antibody Conjugation with Sulfo-Cy5-Mal

This protocol details the steps for conjugating **Sulfo-Cy5-Mal** to an antibody.

Materials:

- Antibody to be labeled (in an amine-free buffer like PBS)

- **Sulfo-Cy5-Mal**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine) (optional)
- Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Purification column (e.g., Sephadex G-25)
- Microcentrifuge tubes

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[\[6\]](#)
 - If the antibody solution contains carrier proteins like BSA, it must be purified prior to labeling.
 - (Optional) To increase the number of available thiol groups, disulfide bonds within the antibody can be reduced. Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature.[\[7\]](#)
- Dye Preparation:
 - Allow the vial of **Sulfo-Cy5-Mal** to warm to room temperature before opening.
 - Prepare a 10 mM stock solution of **Sulfo-Cy5-Mal** in anhydrous DMSO or DMF.[\[8\]](#) For example, dissolve 1 mg of the dye in the appropriate volume of solvent. This solution should be used immediately.
- Conjugation Reaction:
 - A starting molar ratio of 10-20 moles of dye per mole of antibody is recommended.[\[8\]](#)

- Add the calculated volume of the **Sulfo-Cy5-Mal** stock solution to the antibody solution while gently vortexing.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
- Purification of the Conjugate:
 - Remove unreacted dye and other small molecules by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[10]
 - Collect the colored fractions corresponding to the labeled antibody.
- Storage of the Conjugate:
 - Store the purified Sulfo-Cy5 labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[7] The addition of a stabilizer such as 5-10 mg/mL BSA can also prevent denaturation.[8]

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each antibody molecule.

Procedure:

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution in a spectrophotometer at 280 nm (A_{280}) and at the absorbance maximum of Sulfo-Cy5, which is approximately 646 nm (A_{max}).[11]
- Calculate the Degree of Labeling (DOL):
 - The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = $A_{\text{max}} / (\epsilon_{\text{dye}} * \text{path length})$ (where ϵ_{dye} for Sulfo-Cy5 is $271,000 \text{ M}^{-1}\text{cm}^{-1}$)

- The concentration of the protein is calculated by correcting the absorbance at 280 nm for the dye's contribution: Protein Concentration (M) = $[A_{280} - (A_{\text{max}} * CF)] / (\epsilon_{\text{protein}} * \text{path length})$ (where CF for Sulfo-Cy5 is 0.04 and $\epsilon_{\text{protein}}$ for IgG is typically 210,000 $\text{M}^{-1}\text{cm}^{-1}$)[11]
- The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration / Protein Concentration[12]

An optimal DOL for most antibodies is typically between 2 and 10.[13]

Protocol 3: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for immunofluorescent staining of adherent cells using a Sulfo-Cy5 conjugated secondary antibody.

Materials:

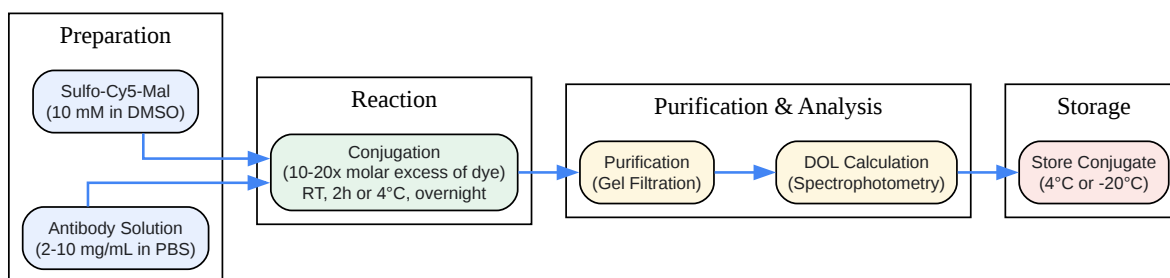
- Cells grown on coverslips
- Phosphate Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.2% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)
- Primary antibody (unlabeled)
- Sulfo-Cy5 conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI) (optional)
- Antifade mounting medium

Procedure:

- Cell Preparation:
 - Gently wash the cells on coverslips three times with PBS.[\[14\]](#)
- Fixation:
 - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
[\[15\]](#)
 - Wash the cells three times with PBS for 5 minutes each.[\[14\]](#)
- Permeabilization (for intracellular targets):
 - Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking:
 - Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[\[14\]](#)
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[\[14\]](#)
- Washing:
 - Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.[\[14\]](#)
- Secondary Antibody Incubation:
 - Dilute the Sulfo-Cy5 conjugated secondary antibody in Blocking Buffer.

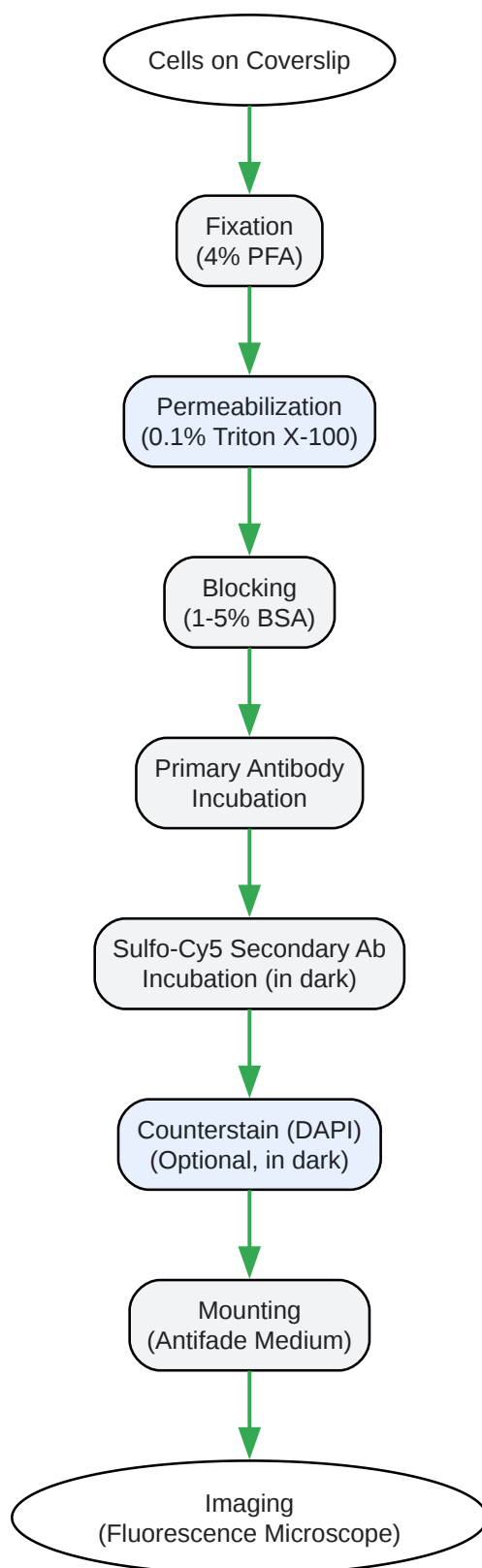
- Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.[14]
- Washing:
 - Wash the cells three times with PBST for 5 minutes each in the dark.[14]
- Counterstaining (Optional):
 - Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.[14]
 - Wash the cells two times with PBS.[14]
- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.[14]
- Imaging:
 - Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for Cy5 (Excitation: ~640-650 nm, Emission: ~660-670 nm).

Mandatory Visualizations



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Caption: Workflow for conjugating **Sulfo-Cy5-Mal** to an antibody.



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Caption: General workflow for immunofluorescence staining of cultured cells.

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